

IUPAC name for C9H7BrO3 compound.

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Compound of Interest

Compound Name:	Methyl 2-(2-bromophenyl)-2-oxoacetate
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An In-Depth Technical Guide to the Isomers of C9H7BrO3: Focus on Brominated 2,3-Dihydro-1,4-Benzodioxine-Carbdehydes

Introduction

The molecular formula C9H7BrO3 represents a fascinating scaffold for researchers in medicinal chemistry and drug development. Within the landscape of organic compounds, substituted benzodioxanes have emerged as a privileged structure, forming the core of numerous biologically active molecules.^{[1][2][3]} The 1,4-benzodioxane ring system is a key component in both natural products with potent activities, such as the antihepatotoxic agent Silybin, and clinically significant drugs like the alpha-blocker Doxazosin.^{[1][2][3]} The introduction of a bromine atom and a carbaldehyde group onto the 2,3-dihydro-1,4-benzodioxine framework gives rise to several constitutional isomers, each with potentially unique chemical and biological properties. This guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, characterization, and potential applications of these isomers, with a focus on providing practical insights for researchers in the field.

Isomer Identification and IUPAC Nomenclature

The core structure for the isomers of C9H7BrO3 is 2,3-dihydro-1,4-benzodioxine, a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. The molecular formula C9H7BrO3 is satisfied by the introduction of one bromine atom and one carbaldehyde group (-CHO) onto the benzene portion of the 2,3-dihydro-1,4-benzodioxine scaffold. The numbering of the

benzodioxane ring system, as adopted by Chemical Abstracts, is crucial for unambiguous IUPAC naming.^[2]

There are four possible constitutional isomers for a mono-brominated 2,3-dihydro-1,4-benzodioxine-carbaldehyde, depending on the relative positions of the bromine and carbaldehyde substituents on the benzene ring. The possible IUPAC names for these isomers are presented in Table 1.

Table 1: Constitutional Isomers of Bromo-2,3-dihydro-1,4-benzodioxine-carbaldehyde

Isomer	IUPAC Name
1	6-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
2	7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
3	7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
4	8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

The specific substitution pattern on the aromatic ring is expected to significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity.

Synthesis of a Representative Isomer: 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be achieved through a multi-step process starting from commercially available materials. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Step 1: Bromination of 3,4-dihydroxybenzaldehyde

- To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in glacial acetic acid, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-bromo-3,4-dihydroxybenzaldehyde.

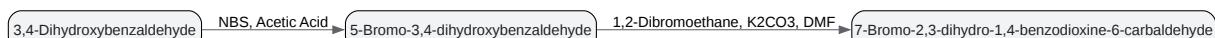
Causality: The use of NBS in acetic acid is a standard and mild method for the regioselective bromination of activated aromatic rings like dihydroxybenzaldehydes.

Step 2: Cyclization to form 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

- To a solution of 5-bromo-3,4-dihydroxybenzaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
- Add 1,2-dibromoethane (1.2 equivalents) dropwise to the suspension.
- Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.[\[4\]](#)
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into cold water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the title compound.[4]

Causality: The Williamson ether synthesis is employed here for the cyclization. Potassium carbonate acts as a base to deprotonate the hydroxyl groups, and 1,2-dibromoethane serves as the electrophile to form the dioxane ring.[4][5]



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Caption: Synthetic route to 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Spectroscopic Characterization

The unambiguous identification of the synthesized isomer is accomplished through a combination of spectroscopic techniques. The expected data for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are summarized in Table 2.

Table 2: Expected Spectroscopic Data for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

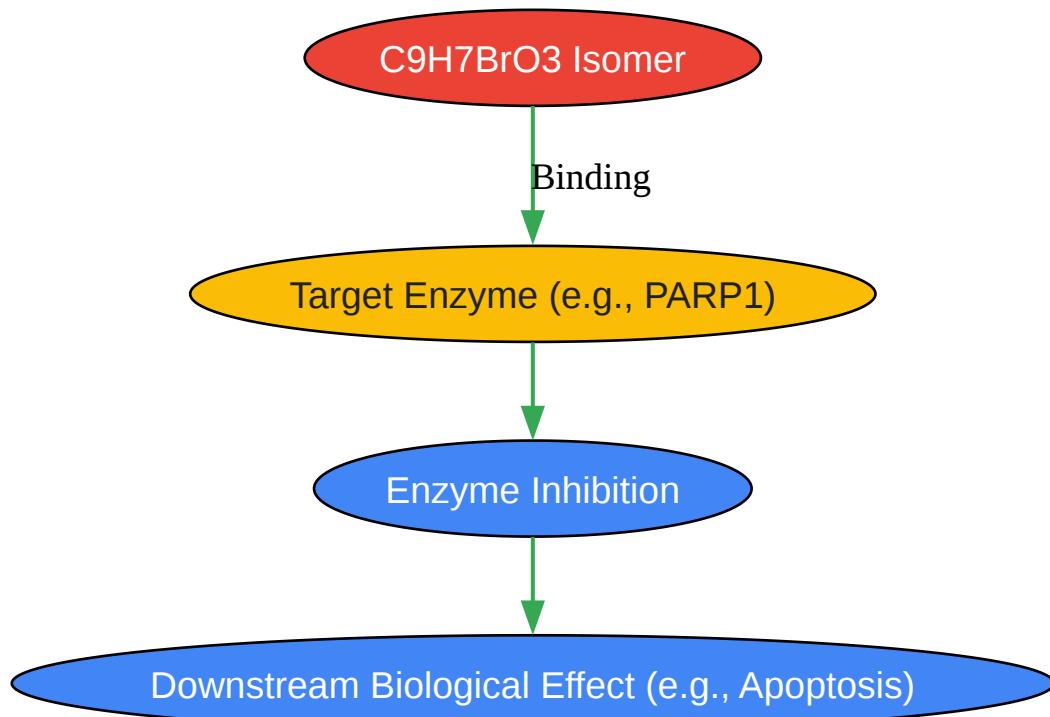
Technique	Expected Data
¹ H NMR	δ (ppm): ~10.2 (s, 1H, -CHO), ~7.2 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~4.3 (m, 4H, -O-CH ₂ -CH ₂ -O-)
¹³ C NMR	δ (ppm): ~190 (C=O), ~145-150 (Ar-C-O), ~115-130 (Ar-C), ~64 (-O-CH ₂)
FT-IR	ν (cm ⁻¹): ~2850-2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1250 (C-O stretch)
MS (EI)	m/z: Expected molecular ion peaks corresponding to C ₉ H ₇ BrO ₃

The proton and carbon NMR spectra are particularly informative for confirming the substitution pattern on the aromatic ring.^[6] The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the structure.^[6]

Potential Applications and Biological Activity

Derivatives of 1,4-benzodioxane are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[1][2][3]} The introduction of a bromine atom can often enhance the lipophilicity and metabolic stability of a drug candidate, potentially leading to improved pharmacokinetic properties. The carbaldehyde group serves as a versatile synthetic handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the aldehyde can be converted to an oxime, hydrazone, or other functional groups, which have been shown to be important for biological activity in other systems.^[1]

Recent studies have highlighted the potential of benzodioxane-based compounds as inhibitors of enzymes such as poly(ADP-ribose)polymerase 1 (PARP1), which is a key target in cancer therapy.^[4] The general mechanism of action for many benzodioxane-based enzyme inhibitors involves binding to the active site of the target protein through a combination of hydrogen bonding, hydrophobic interactions, and π - π stacking.



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Caption: Putative mechanism of action for a C9H7BrO3 isomer as an enzyme inhibitor.

Conclusion

The chemical formula C9H7BrO3 primarily corresponds to a family of brominated 2,3-dihydro-1,4-benzodioxine-carbaldehyde isomers. This guide has provided a detailed framework for understanding the IUPAC nomenclature, synthesis, and characterization of these compounds. The presented synthetic protocol for 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde offers a practical starting point for researchers interested in exploring this chemical space. The diverse biological activities associated with the benzodioxane scaffold suggest that these brominated derivatives are promising candidates for further investigation in drug discovery programs.

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